3-(3-methyl-3-diazirinyl)-DL-alanine

Übersicht

Beschreibung

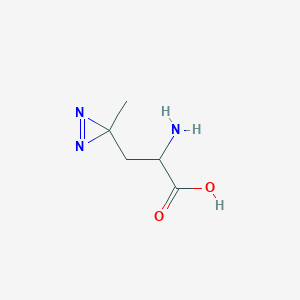

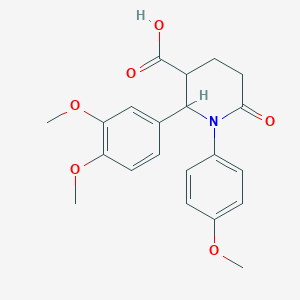

3-(3-methyl-3-diazirinyl)-DL-alanine, also known as 3-Methyl-diazirine-3-propanoic Acid, is a reagent used in crosslinking sugars and photoactivatable crosslinking . It has a molecular formula of C₅H₈N₂O₂ and a molecular weight of 128.13 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C₅H₈N₂O₂ . It’s a complex structure that allows for precise labeling and tracking of biomolecules .Physical and Chemical Properties Analysis

This compound appears as a pale yellow to light orange oil . It has slight solubility in chloroform, ethyl acetate, and methanol . The compound is light sensitive and should be stored at -20°C under an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Resistance Mechanisms in Bacteria : A study by Yoshimura, Nakano, Fukamachi, and Koga (2002) on 3-chloro-DL-alanine, a compound related to 3-(3-methyl-3-diazirinyl)-DL-alanine, identified its role in the resistance mechanism of certain bacteria. Fusobacterium nucleatum and Porphyromonas gingivalis showed resistance to this compound, which inhibits peptidoglycan synthesis. The study isolated a gene from F. nucleatum encoding an enzyme that catalyzes the alpha,gamma-elimination of L-methionine, suggesting a potential for selective targeting of malodorous oral bacteria (Yoshimura et al., 2002).

Photoaffinity Reagents in Peptide Research : Shih and Bayley (1985) discussed the preparation of 3-[p-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]alanine, a derivative of this compound. This compound is used in the synthesis of peptide photoaffinity reagents, indicating its application in biochemical and pharmacological research for studying protein interactions and functions (Shih & Bayley, 1985).

Crystallographic Studies : Research on single crystals of alanines, including dl-alanine, by Miyagawa and Itoh (1962) explored the electron spin resonance absorption of these crystals. This study is relevant to understanding the properties of alanine derivatives in solid states and can be extended to compounds like this compound (Miyagawa & Itoh, 1962).

NMR Spectroscopy in Protein Analysis : A study by Sheppard, Guo, and Tugarinov (2009) highlighted the use of alanine methyl groups in NMR studies of high-molecular-weight protein systems. While this research focused on alanine (13)CH(3) methyl groups, it demonstrates the potential of methylated alanine derivatives, such as this compound, in advanced protein structure and dynamics studies (Sheppard, Guo, & Tugarinov, 2009).

Wirkmechanismus

The mechanisms by which 3-(3-methyl-3H-diazirin-3-yl)propanoic acid operates are believed to be diverse and multifaceted. It has been discovered that this compound engages with various receptors, including GABA A , NMDA, and serotonin receptors, signifying its broad impact on neuronal signaling pathways .

Safety and Hazards

3-(3-methyl-3-diazirinyl)-DL-alanine is harmful if swallowed . All products should be handled by qualified personnel only, trained in laboratory procedures . It’s important to note that this product is intended for research use only, not for use in human, therapeutic, or diagnostic applications without the expressed written authorization of United States Biological .

Eigenschaften

IUPAC Name |

2-amino-3-(3-methyldiazirin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c1-5(7-8-5)2-3(6)4(9)10/h3H,2,6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRDGTVDJKACQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanamide, 2-bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B3288285.png)

![methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B3288298.png)

![N-{4-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3288306.png)

![N-{3-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3288309.png)

![1-[(Tert-butylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B3288318.png)

![N-[4-(2-ethylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B3288339.png)

![(3S,8R,9S,10R,13S,14S)-17-(1H-Benzo[D]imidazol-1-YL)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[A]phenanthren-3-YL acetate](/img/structure/B3288352.png)